An In-depth Technical Guide to 2-Bromo-5-fluorophenol
An In-depth Technical Guide to 2-Bromo-5-fluorophenol
This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol (CAS Number: 147460-41-1), a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
2-Bromo-5-fluorophenol is a substituted aromatic compound featuring bromine and fluorine atoms on the phenol ring.[1] These substitutions enhance its reactivity, making it a valuable building block in various synthetic applications.[1] It typically appears as a light yellow to orange clear liquid.[1]
Table 1: Physical and Chemical Properties of 2-Bromo-5-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 147460-41-1 | [1][2] |
| Molecular Formula | C₆H₄BrFO | [1][2] |
| Molecular Weight | 191.00 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 184 - 186 °C | [1] |
| Density | 1.717 - 1.73 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.55 - 1.553 | [1] |
| Flash Point | 87 °C (188.6 °F) - closed cup | |
| Purity | ≥ 97% - 98% (GC) | [1][3] |
Safety and Handling
2-Bromo-5-fluorophenol is classified as an irritant and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a suitable respirator, should be used.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard Statements | H315 | Causes skin irritation | [2][4] |
| H319 | Causes serious eye irritation | [2][4] | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | |
| P264 | Wash skin thoroughly after handling | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of water | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Research and Development
The unique structural characteristics of 2-Bromo-5-fluorophenol make it a versatile intermediate in several fields.
-
Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in preparing intermediates for polycyclic 5-HT3 and 5-HT4 antagonists, which are relevant in developing drugs for neurological disorders.[1]
-
Agrochemicals : This compound is a significant contributor to the agrochemical industry as a precursor for potent herbicides and pesticides.[5] Its structure allows for the fine-tuning of properties like selectivity and environmental impact in pest control agents.[1][5]
-
Material Science : It is used in the creation of specialized polymers and resins for coatings and adhesives, contributing to improved durability and resistance.[1]
-
Organic Synthesis : As an aryl fluorinated building block, it is employed in various organic synthesis pathways, enabling the exploration of new chemical reactions and the development of novel materials.[1]
Caption: Logical relationship of 2-Bromo-5-fluorophenol applications.
Experimental Protocols
The following section details a general experimental procedure for the synthesis of 2-Bromo-5-fluorophenol.
Synthesis via Methoxyl Cleavage with Boron Tribromide
This protocol describes a common method for synthesizing phenolic compounds from their methoxy-substituted precursors.[6]
Materials:
-
Corresponding methoxyl starting material
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup : Dissolve the methoxyl starting material in DCM (4 mL/mmol) in a reaction vessel under a nitrogen atmosphere.
-
Cooling : Cool the solution to -20 °C using an appropriate cooling bath.
-
Addition of Reagent : Add boron tribromide (3 equivalents, 1M in DCM) dropwise to the cooled solution, maintaining the temperature at -20 °C.
-
Reaction : Allow the stirred solution to gradually warm to ambient temperature and continue stirring overnight.
-
Workup - Quenching : Dilute the reaction mixture with water to quench the excess BBr₃.
-
Extraction : Separate the organic and aqueous phases. Extract the aqueous layer three times with ethyl acetate.
-
Drying : Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain 2-Bromo-5-fluorophenol.[6]
Caption: Experimental workflow for synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. chemical-label.com [chemical-label.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]
